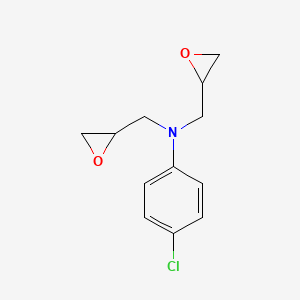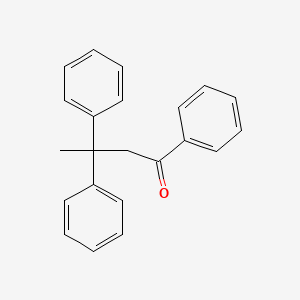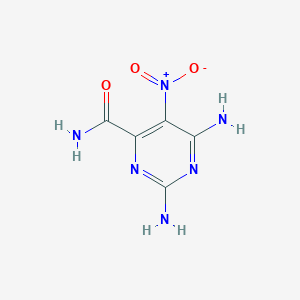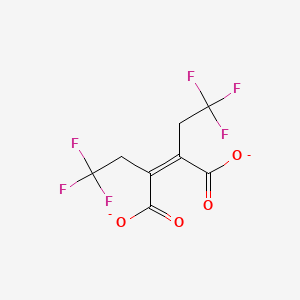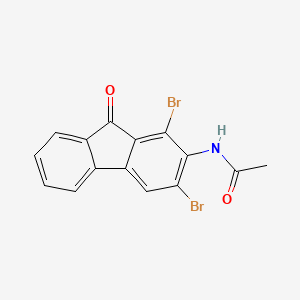
3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a phenylsulfonyl group attached to the oxazolidine ring, which contains a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione typically involves the reaction of phenylsulfonyl chloride with an appropriate oxazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
3-(Phenylsulfonyl)propanoic acid: Used in organic synthesis and as a building block for other compounds.
1-(Phenylsulfonyl)indole: Utilized in the synthesis of biologically active molecules.
Uniqueness
3-(Phenylsulfonyl)-1,3-oxazolidine-2-thione is unique due to its combination of the oxazolidine ring and the phenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
14627-86-2 |
|---|---|
Molekularformel |
C9H9NO3S2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C9H9NO3S2/c11-15(12,8-4-2-1-3-5-8)10-6-7-13-9(10)14/h1-5H,6-7H2 |
InChI-Schlüssel |
WMCABOCQNFKXIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=S)N1S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


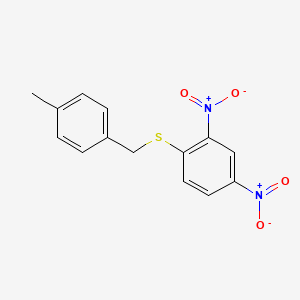
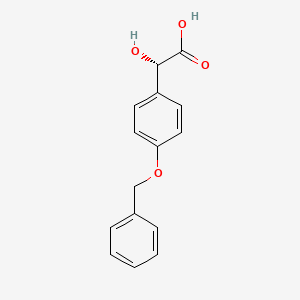
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
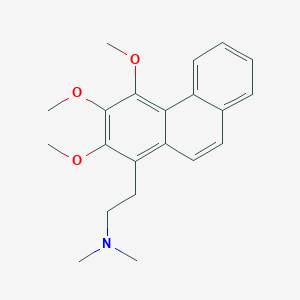
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
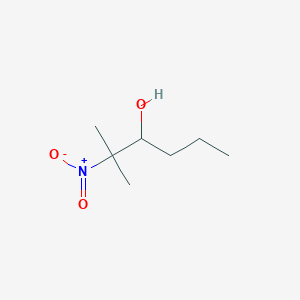
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
